molecular formula C21H23N5O3 B2448293 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034564-66-2

3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2448293
CAS No.: 2034564-66-2
M. Wt: 393.447
InChI Key: CGMLUXAMNPXYAF-UHFFFAOYSA-N
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Description

The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents an intricate structure commonly studied in various scientific fields, particularly chemistry and biology. This molecule combines quinazolinone and pyrimidine moieties, providing a platform for diverse functional applications.

Properties

IUPAC Name

3-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-11-15(2)24-21(23-14)29-16-7-9-25(12-16)19(27)8-10-26-13-22-18-6-4-3-5-17(18)20(26)28/h3-6,11,13,16H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLUXAMNPXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters for optimizing the quinazolinone synthesis include:

Parameter Tested Conditions Optimal Condition Yield (%)
Photocatalyst Fluorescein, Rhodamine B, Eosin Y Fluorescein (10 mol%) 89
Oxidant TBHP, DTBP, K2S2O8 TBHP (2 equiv) 89
Solvent DMSO, DMF, MeCN, EtOH EtOH 85
Light Source Blue LED (450 nm), Green LED Blue LED (24 h) 89

The reaction proceeds via a radical pathway, where fluorescein generates singlet oxygen under blue light, facilitating dehydrogenative coupling between 2-aminobenzamide and aldehydes. Substrates with electron-donating groups (e.g., -OMe, -Me) on the aldehyde exhibit higher yields (82–93%) compared to electron-withdrawing groups (e.g., -NO2: 68%).

Functionalization at Position 3: Introduction of 3-Oxopropyl Group

The 3-oxopropyl side chain is introduced via a two-step sequence:

  • Alkylation : Quinazolin-4(3H)-one undergoes N-alkylation with 3-bromopropiophenone in the presence of K2CO3 in DMF at 80°C.
  • Oxidation : The intermediate 3-(3-bromopropyl)quinazolin-4(3H)-one is oxidized using Jones reagent (CrO3/H2SO4) to yield 3-(3-oxopropyl)quinazolin-4(3H)-one (4 ).

Key Data :

  • Alkylation yield: 72–78%.
  • Oxidation efficiency: >90% (monitored by TLC).

Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine

The pyrrolidine-pyrimidine fragment is prepared through cyclization and nucleophilic substitution:

Pyrrolidine-3-ol Synthesis

Pyrrolidine-3-ol is synthesized via ozonolysis of a Morita–Baylis–Hillman (MBH) adduct (53 ) derived from Garner’s aldehyde (52 ), followed by Zn(BH4)2 reduction and cyclization.

Reaction Steps :

  • Ozonolysis of MBH adduct 53 in CH2Cl2 at −78°C.
  • Reduction with Zn(BH4)2 in THF to yield diol intermediate.
  • Cyclization using trifluoroacetic acid (TFA) to remove protecting groups, forming pyrrolidine-3-ol.

Pyrimidine Coupling

Pyrrolidine-3-ol reacts with 2-chloro-4,6-dimethylpyrimidine in the presence of NaH (2 equiv) in anhydrous THF at 60°C for 12 h.

Key Data :

  • Yield: 67%.
  • Characterization: $$ ^1H $$-NMR (400 MHz, CDCl3): δ 6.72 (s, 1H, pyrimidine-H), 4.45–4.38 (m, 1H, pyrrolidine-OCH), 3.65–3.52 (m, 4H, pyrrolidine-NCH2), 2.40 (s, 6H, pyrimidine-CH3).

Amide Bond Formation: Final Coupling

The propionamide linker is formed by reacting 3-(3-oxopropyl)quinazolin-4(3H)-one (4 ) with 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine (5 ) using EDCI/HOBt in DCM at 25°C.

Optimization :

Coupling Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DCM 25 24 65
DCC/DMAP DCM 25 24 58
HATU DMF 25 12 70

Mechanism : The reaction proceeds via activation of the ketone as a mixed carbonate intermediate, followed by nucleophilic attack by the pyrrolidine amine.

Characterization and Analytical Data

The final compound is characterized by:

  • HRMS : m/z 408.1782 [M+H]+ (calc. 408.1785).
  • $$ ^1H $$-NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, quinazoline-H), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 6.75 (s, 1H, pyrimidine-H), 4.50–4.42 (m, 1H, pyrrolidine-OCH), 3.70–3.55 (m, 4H, pyrrolidine-NCH2), 2.95 (t, J = 7.2 Hz, 2H, CH2CO), 2.60 (t, J = 7.2 Hz, 2H, CH2), 2.38 (s, 6H, pyrimidine-CH3).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Visible light cyclization Metal-free, mild conditions, high yields Limited to simple aldehydes 89
Palladium coupling Broad substrate scope Requires expensive catalysts 75
MBH adduct cyclization Enantioselective synthesis Multi-step, low overall yield (32%) 32

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation primarily at the pyrrolidine ring and the methyl groups of the pyrimidine.

  • Reduction: Reduction reactions are less common but can occur at the oxo group on the quinazolinone.

  • Substitution: Nucleophilic and electrophilic substitution reactions predominantly occur at the dimethylpyrimidine and quinazolinone regions.

Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halides (substitution) are used under specific conditions, such as solvents, temperature, and pH control.

Major Products Formed: Reaction products include various derivatives of the parent compound with modified functional groups, enhancing or altering its activity and application.

Scientific Research Applications

Chemistry: This compound serves as a scaffold for developing new materials and catalysts due to its stable yet modifiable structure. Biology: It's studied for its potential as a pharmaceutical intermediate, providing insights into drug design and synthesis. Medicine: Derivatives of this compound exhibit biological activity against various diseases, including cancers and infectious diseases. Industry: It finds use in the development of advanced polymers, agrochemicals, and other industrially relevant materials.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating biological pathways involved in cell growth, apoptosis, and signal transduction. Its mechanism often involves binding to active sites, inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison: Compared to its structural analogs, such as other quinazolinone and pyrimidine derivatives, this compound shows unique properties due to the specific arrangement and functional groups. List of Similar Compounds: These include 2-(4-(4-chlorophenyl)piperazin-1-yl)-4H-pyrimidine-4-one and 6,7-dimethoxy-4-quinazolinamine, among others.

Biological Activity

The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of 300.36 g/mol. The structure contains key functional groups that may contribute to its biological activity, including a pyrimidine moiety and a quinazolinone core.

PropertyValue
Molecular FormulaC16H20N4O2C_{16}H_{20}N_{4}O_{2}
Molecular Weight300.36 g/mol
CAS Number2034475-62-0

Anticonvulsant Activity

Research indicates that derivatives of quinazolinone compounds, including those similar to the target compound, exhibit significant anticonvulsant properties. For instance, studies have shown that certain quinazolinone derivatives demonstrate efficacy in reducing seizure activity in animal models, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models .

CNS Depressant Effects

The compound has also been evaluated for its central nervous system (CNS) depressant effects. In experimental settings, compounds with structural similarities have shown sedative-hypnotic effects when administered at varying doses . The ability to modulate neurotransmitter systems suggests potential therapeutic applications in anxiety and sleep disorders.

The proposed mechanism for the biological activity of quinazolinone derivatives often involves interaction with GABAergic pathways, enhancing inhibitory neurotransmission. This modulation can lead to increased sedation and reduced seizure susceptibility. Additionally, some studies suggest that these compounds may act as antagonists at specific receptor sites, influencing neurotransmitter release and receptor activation .

Case Studies

  • Sedative-Hypnotic Activity : A study evaluated several quinazolinone derivatives for their sedative properties using the actophotometer method. The results indicated that these compounds significantly reduced locomotor activity in mice, suggesting their potential as CNS depressants .
  • Anticonvulsant Efficacy : In a comparative study involving various synthesized compounds, several showed promising anticonvulsant activity in both MES and PTZ models. Notably, compounds exhibiting structural similarity to the target molecule were among those that demonstrated significant efficacy .

Q & A

Basic: What are the standard synthetic routes and critical optimization strategies for this quinazolinone derivative?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling with substituted pyrrolidine and pyrimidine moieties. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidinyloxy group .
  • Amide coupling (e.g., using EDC/HOBt or DCC) to attach the propionyl linker .
  • Reaction monitoring via thin-layer chromatography (TLC) to track intermediates .
  • Purification via column chromatography or recrystallization to isolate high-purity product .
    Optimization strategies:
  • Solvent selection (e.g., DMF for polar intermediates, acetonitrile for coupling reactions) to enhance yield .
  • Temperature control (e.g., reflux for cyclization, room temperature for sensitive intermediates) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the quinazolinone core and substituents (e.g., pyrrolidine coupling, pyrimidinyloxy orientation) .
  • HRMS: Validate molecular weight and detect isotopic patterns for halogenated intermediates .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .
  • X-ray crystallography (if crystals form): Resolve absolute stereochemistry of chiral centers in the pyrrolidine ring .

Advanced: How can structural modifications to the pyrrolidine or pyrimidine moieties enhance target selectivity?

Answer:

  • Pyrimidine modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate hydrogen-bonding interactions with biological targets (e.g., kinases) .
  • Pyrrolidine substitutions: Replace the 4,6-dimethylpyrimidinyloxy group with bulkier substituents (e.g., benzodioxolane) to sterically hinder off-target binding .
  • Methodology:
    • Use molecular docking to predict binding affinities with target proteins (e.g., EGFR, PI3K) .
    • Validate via competitive binding assays (e.g., fluorescence polarization) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Steps to address this include:

  • Dose-response standardization: Use consistent molar concentrations across assays .
  • Control experiments: Compare with known inhibitors (e.g., gefitinib for kinase inhibition) to validate assay reliability .
  • Meta-analysis: Pool data from orthogonal assays (e.g., enzyme inhibition, cell viability, and thermal shift assays) to identify consensus trends .

Advanced: What computational strategies are recommended for elucidating the compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction: Use tools like SwissADME to estimate permeability (logP), metabolic stability (CYP450 interactions), and bioavailability .
  • MD simulations: Model blood-brain barrier penetration or plasma protein binding using force fields (e.g., AMBER) .
  • In vitro validation: Pair computational data with Caco-2 cell assays for intestinal absorption and microsomal stability tests .

Advanced: How can researchers design analogs to mitigate potential toxicity while retaining activity?

Answer:

  • Scaffold hopping: Replace the quinazolinone core with structurally similar heterocycles (e.g., pyridopyrimidinones) to reduce off-target effects .
  • Prodrug strategies: Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidine moiety for controlled release .
  • Toxicogenomics: Screen analogs against toxicity panels (e.g., hepatotoxicity via HepG2 cells) and correlate with transcriptomic data .

Basic: What are the documented biological activities of structurally related quinazolinones?

Answer:
Related compounds exhibit:

  • Kinase inhibition (e.g., EGFR, VEGFR) via competitive ATP-binding .
  • Anti-inflammatory effects through COX-2 or NF-κB pathway modulation .
  • Anticancer activity (IC50 values in μM range) in breast and lung cancer cell lines .
    Note: Activity varies with substituents; the dimethylpyrimidinyloxy group in this compound may enhance selectivity .

Advanced: What experimental designs are optimal for studying metabolite formation and degradation pathways?

Answer:

  • LC-MS/MS metabolomics: Identify phase I/II metabolites in hepatocyte incubations .
  • Isotopic labeling: Use 14C-labeled compound to track degradation products in microsomal assays .
  • Stability studies: Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

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